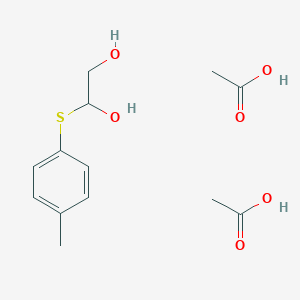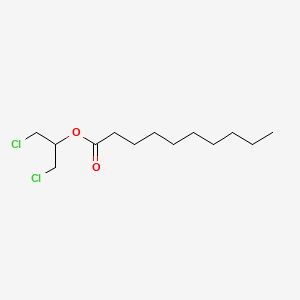
Anthracene-1,2-bis(diazonium) diperchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene-1,2-bis(diazonium) diperchlorate is a diazonium salt derived from anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is of interest due to its potential applications in various fields, including organic synthesis, materials science, and photochemistry. The diazonium group is known for its reactivity, making this compound a valuable intermediate in the synthesis of other complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene-1,2-bis(diazonium) diperchlorate typically involves the diazotization of anthracene-1,2-diamine. The process begins with the nitration of anthracene to form anthracene-1,2-dinitro, which is then reduced to anthracene-1,2-diamine. The diazotization reaction is carried out by treating anthracene-1,2-diamine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of perchloric acid to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of diazotization and handling of diazonium salts apply. Industrial production would likely involve large-scale nitration, reduction, and diazotization processes, with careful control of reaction conditions to ensure safety and high yield.
化学反応の分析
Types of Reactions
Anthracene-1,2-bis(diazonium) diperchlorate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions with phenols or aromatic amines.
Reduction Reactions: Commonly achieved using reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Halogenated anthracenes, hydroxylated anthracenes, and cyanoanthracenes.
Coupling Reactions: Azo compounds with various substituents.
Reduction Reactions: Anthracene-1,2-diamine.
科学的研究の応用
Anthracene-1,2-bis(diazonium) diperchlor
特性
CAS番号 |
88375-29-5 |
|---|---|
分子式 |
C14H8Cl2N4O8 |
分子量 |
431.1 g/mol |
IUPAC名 |
anthracene-1,2-didiazonium;diperchlorate |
InChI |
InChI=1S/C14H8N4.2ClHO4/c15-17-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)18-16;2*2-1(3,4)5/h1-8H;2*(H,2,3,4,5)/q+2;;/p-2 |
InChIキー |
CUJPHZSBNCEEQO-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3[N+]#N)[N+]#N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


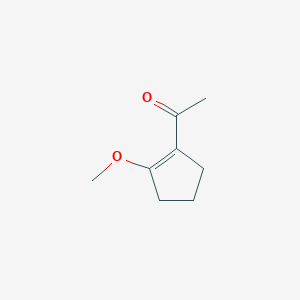
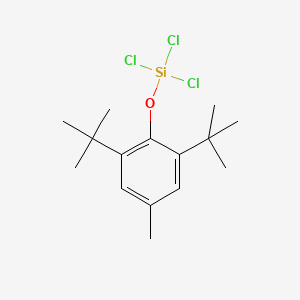
![3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14388988.png)

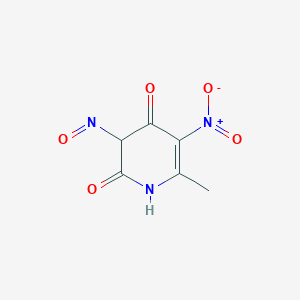
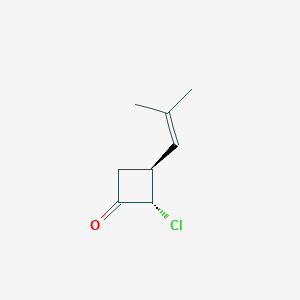
![3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid](/img/structure/B14389019.png)
silyl}hexan-1-ol](/img/structure/B14389020.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)
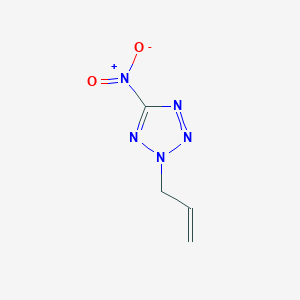

![1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14389037.png)
